molecular formula C13H7Cl2N3S B14391452 [6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-14-6

[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B14391452
CAS No.: 88571-14-6
M. Wt: 308.2 g/mol
InChI Key: RNQSFWXCOQTXDV-UHFFFAOYSA-N
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Description

2-[6-CHLORO-2-(5-CHLOROTHIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETONITRILE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another common method involves the use of copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs high-yielding and environmentally benign methods. Microwave-assisted organic reactions using dry media have gained popularity due to their simplicity, greater selectivity, and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[6-CHLORO-2-(5-CHLOROTHIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[6-CHLORO-2-(5-CHLOROTHIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-CHLORO-2-(5-CHLOROTHIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and thiophene groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

88571-14-6

Molecular Formula

C13H7Cl2N3S

Molecular Weight

308.2 g/mol

IUPAC Name

2-[6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C13H7Cl2N3S/c14-8-1-4-12-17-13(10-2-3-11(15)19-10)9(5-6-16)18(12)7-8/h1-4,7H,5H2

InChI Key

RNQSFWXCOQTXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)CC#N)C3=CC=C(S3)Cl

Origin of Product

United States

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